molecular formula C21H40ClNO2 B2636619 1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride CAS No. 1190020-92-8

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride

Cat. No.: B2636619
CAS No.: 1190020-92-8
M. Wt: 374.01
InChI Key: PAPMPEPUXSXXCO-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride is a synthetic adamantane-derived compound with a molecular formula of C₁₇H₃₂ClNO₄ and a molecular weight of 349.89 g/mol . The adamantane moiety, a rigid tricyclic hydrocarbon, confers lipophilicity and metabolic stability, while the bis(2-methylpropyl)amino group enhances solubility in organic matrices. The hydrochloride salt form improves aqueous solubility and bioavailability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO2.ClH/c1-15(2)11-22(12-16(3)4)13-20(23)14-24-21-8-17-5-18(9-21)7-19(6-17)10-21;/h15-20,23H,5-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMPEPUXSXXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)CC(COC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: This step involves the reaction of adamantanol with a suitable halogenating agent to form adamantan-1-yloxy halide.

    Amination: The adamantan-1-yloxy halide is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The halide in the adamantan-1-yloxy intermediate can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, while the amino and hydroxyl groups facilitate binding and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Structural Analogues

2.1.1. 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol
  • Molecular Formula : C₂₇H₃₄O
  • Molecular Weight : 374.54 g/mol .
  • Structure : Features a central propan-2-ol core with an adamantyl group and two 4-methylphenyl substituents.
  • Crystallography :
    • Crystal System : Triclinic, space group P1 .
    • Packing : Intramolecular C–H···π interactions stabilize the structure, with a mean C–C bond length of 0.002 Å .
  • Key Differences: Lacks the hydrochloride salt and bis(2-methylpropyl)amino group. Higher molecular weight (374.54 vs. 349.89 g/mol) due to aromatic substituents.
2.1.2. 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol Hydrochloride
  • Molecular Formula: C₁₇H₃₂ClNO₄ .
  • Molecular Weight : 349.89 g/mol (identical to the target compound).
  • Structure: Shares the adamantyloxy-propan-2-ol backbone but replaces bis(2-methylpropyl) with bis(2-hydroxyethyl)amino groups.
  • Key Differences :
    • Solubility : Hydroxyethyl groups enhance hydrophilicity compared to the more lipophilic 2-methylpropyl substituents.
    • Pharmacokinetics : Hydroxyethyl groups may increase metabolic clearance via glucuronidation pathways.

Physicochemical and Pharmacological Properties

Property Target Compound (bis(2-methylpropyl)) 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol HCl
Molecular Weight 349.89 g/mol 374.54 g/mol 349.89 g/mol
Polarity Moderate (lipophilic substituents) High (aromatic groups) High (hydroxyethyl groups)
Salt Form Hydrochloride Neutral Hydrochloride
Crystallinity Undocumented Triclinic, P1 Undocumented

Functional Implications

  • Bioavailability : The hydrochloride salt in the target compound likely enhances dissolution rates compared to neutral analogues like 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol .
  • Receptor Binding : Bis(2-methylpropyl) groups may improve membrane permeability but reduce hydrogen-bonding capacity relative to hydroxyethyl or aromatic substituents .

Biological Activity

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride, with the CAS number 1190020-92-8, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C21H40ClNO2
  • Molecular Weight : 374.0008 g/mol
  • SMILES Notation : OC(CN(CC(C)C)CC(C)C)COC12CC3CC(C2)CC(C1)C3.Cl

The biological activity of this compound is primarily attributed to its structural features, particularly the adamantane moiety, which enhances lipophilicity and receptor binding affinity. The presence of the bis(2-methylpropyl)amino group may also contribute to its pharmacological profile by modulating interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing adamantane derivatives exhibit a broad spectrum of biological activities. These include:

  • Antiproliferative Effects : Some studies suggest that adamantane derivatives can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Activity : The antibacterial properties of similar adamantane compounds have been documented, indicating potential for use in treating infections.
  • Enzyme Inhibition : Compounds related to this structure have shown inhibition of key enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which is crucial for cortisol regulation.

Antiproliferative Activity

A study published in Pharmaceutical Research indicated that certain adamantane derivatives could inhibit the growth of cancer cells by targeting specific signaling pathways. The most potent compounds demonstrated over 70% inhibition at concentrations around 10 µM .

Antimicrobial Activity

Another investigation focused on the synthesis of related adamantane compounds revealed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL for some derivatives .

Enzyme Inhibition Studies

In vitro assays have shown that related adamantane derivatives effectively inhibit 11β-HSD1, with some compounds achieving over 80% inhibition at a concentration of 10 µM. For example, a derivative with a similar structure demonstrated an IC50 value of 0.31 µM against this enzyme .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntiproliferativeInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibition of 11β-HSD1

Table 2: Enzyme Inhibition Data

Compound NameIC50 (µM)% Inhibition at 10 µM
Adamantane Derivative A0.3182.82
Adamantane Derivative B1.1976.40
Adamantane Derivative C3.2369.22

Case Study 1: Anticancer Potential

A recent study evaluated the anticancer potential of various adamantane derivatives, including the compound . Results indicated that the compound significantly reduced cell viability in breast cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Antibacterial Efficacy

In another study focusing on bacterial infections, derivatives similar to this compound were tested against Staphylococcus aureus and showed promising results in reducing bacterial load in vitro and in vivo models.

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